molecular formula C14H13NO2 B14904915 n-Allyl-3-hydroxy-2-naphthamide

n-Allyl-3-hydroxy-2-naphthamide

Cat. No.: B14904915
M. Wt: 227.26 g/mol
InChI Key: YVJIPOOTYXZOSN-UHFFFAOYSA-N
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Description

n-Allyl-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a hydroxyl group at the third position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-naphthoic acid or 3-hydroxy-2-naphthoic acid.

    Reduction: Formation of n-Allyl-3-amino-2-naphthamide.

    Substitution: Formation of various substituted naphthamides depending on the electrophile used.

Scientific Research Applications

n-Allyl-3-hydroxy-2-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Allyl-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-naphthamide: Lacks the allyl group but shares similar chemical properties.

    n-Allyl-2-naphthamide: Similar structure but lacks the hydroxyl group at the third position.

    3-Hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

n-Allyl-3-hydroxy-2-naphthamide is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-hydroxy-N-prop-2-enylnaphthalene-2-carboxamide

InChI

InChI=1S/C14H13NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h2-6,8-9,16H,1,7H2,(H,15,17)

InChI Key

YVJIPOOTYXZOSN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

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